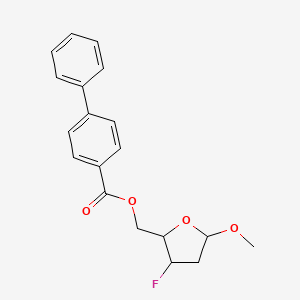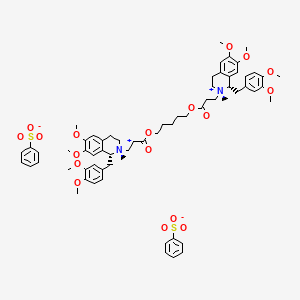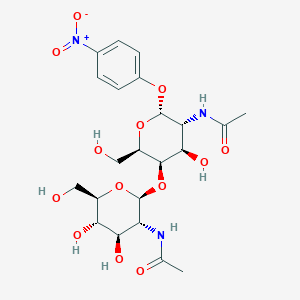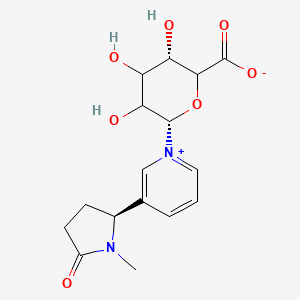
Cotinine N-Alpha-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cotinine N-Alpha-D-Glucuronide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the process of glucuronidation, where cotinine is conjugated with glucuronic acid. This compound is significant in the study of nicotine metabolism and is often used as a biomarker for tobacco exposure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cotinine N-Alpha-D-Glucuronide typically involves the enzymatic glucuronidation of cotinine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B10 and UGT2B17 . The reaction conditions generally require a suitable buffer system, the presence of UDP-glucuronic acid as a glucuronide donor, and the enzyme UGT.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield. The product is then purified using chromatographic techniques to ensure high purity .
化学反应分析
Types of Reactions: Cotinine N-Alpha-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by β-glucuronidase under mild acidic conditions. This reaction cleaves the glucuronic acid moiety, regenerating cotinine .
Major Products: The major product of the hydrolysis reaction is cotinine. No significant by-products are typically formed under controlled conditions .
科学研究应用
Cotinine N-Alpha-D-Glucuronide has several important applications in scientific research:
作用机制
Cotinine N-Alpha-D-Glucuronide exerts its effects primarily through its role as a metabolite of cotinine. The glucuronidation process enhances the solubility of cotinine, facilitating its excretion from the body. This detoxification pathway is crucial for the elimination of nicotine and its metabolites . The molecular targets involved include the UGT enzymes, which catalyze the conjugation reaction .
相似化合物的比较
Cotinine: The parent compound of Cotinine N-Alpha-D-Glucuronide, which is also a major metabolite of nicotine.
Nicotine N-Glucuronide: Another glucuronidated metabolite of nicotine, formed through a similar enzymatic process.
Trans-3’-Hydroxycotinine Glucuronide: A metabolite formed from the hydroxylation and subsequent glucuronidation of cotinine.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a biomarker for tobacco exposure. Unlike other nicotine metabolites, it is specifically formed through the action of UGT2B10 and UGT2B17, highlighting the importance of these enzymes in nicotine metabolism .
属性
分子式 |
C16H20N2O7 |
|---|---|
分子量 |
352.34 g/mol |
IUPAC 名称 |
(3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1 |
InChI 键 |
XWZCZWKUGIQPJD-OIJXMVKESA-N |
手性 SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3C(C([C@@H](C(O3)C(=O)[O-])O)O)O |
规范 SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


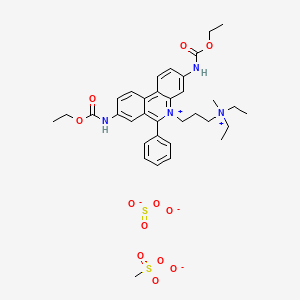
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
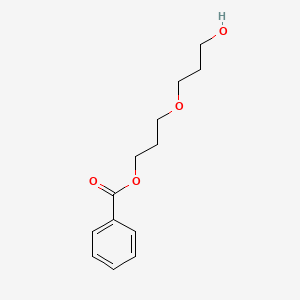
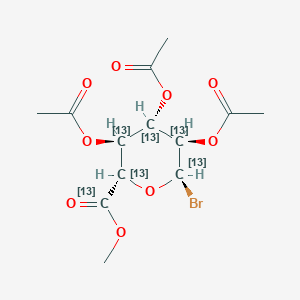
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
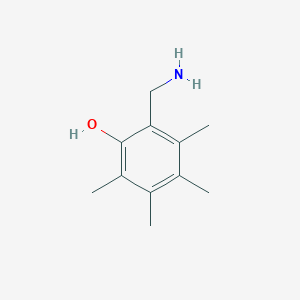
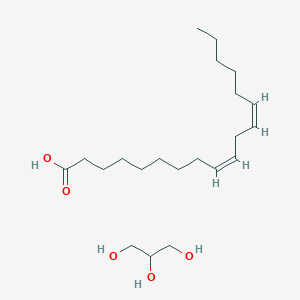
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
